3'-Methyl-2-thiomorpholinomethylbenzophenone
Overview
Description
3'-Methyl-2-thiomorpholinomethylbenzophenone is a useful research compound. Its molecular formula is C19H21NOS and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photophysics of Conjugated Polymers
Research on conjugated polymers with donor-acceptor architectures, such as those involving carbazole and quinoline or phenothiazine and quinoline copolymers, reveals their significant potential in photovoltaic and photophysical applications due to their large intramolecular charge transfer properties. These materials exhibit unique solution and solid-state photophysical behaviors, which are crucial for developing advanced optoelectronic devices (Jenekhe et al., 2001).
Corrosion Inhibitor for Mild Steel
Studies on quinazolinone derivatives, including their synthesis and characterization, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds show potential for applications in industrial maintenance and preservation of metallic infrastructure (Errahmany et al., 2020).
Isoxazole Derivatives in Medicinal Chemistry
The reaction of chloromethyl isoxazoles with various nucleophiles, leading to the formation of aryloxymethyl and morpholinomethyl isoxazoles, indicates the versatility of these compounds in synthesizing potential therapeutic agents. This versatility underlines the role of such derivatives in medicinal chemistry, particularly in the design of novel drug molecules (Potkin et al., 2015).
Advanced Luminescent Materials
Research into dinuclear lanthanide complexes, which include hydroxyquinoline Schiff base and β-diketone, showcases the development of materials with unique magnetic and luminescent properties. These materials are applicable in fields such as OLED technology and magnetic resonance imaging (MRI) (Wu et al., 2019).
Anticorrosive Agents
Investigations into benzimidazole derivatives as corrosion inhibitors emphasize the role of such chemical structures in protecting metals against corrosion, particularly in acidic environments. These findings are crucial for industries dealing with metal preservation and longevity (Yadav et al., 2016).
Properties
IUPAC Name |
(3-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-5-4-7-16(13-15)19(21)18-8-3-2-6-17(18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSDPLCDKAUFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643801 | |
Record name | (3-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-41-4 | |
Record name | (3-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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